![molecular formula C14H13F3N2O3 B1530484 [5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester CAS No. 1188911-77-4](/img/structure/B1530484.png)
[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester
Overview
Description
“[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester” is a chemical compound with the CAS Number: 1188911-77-4. Its molecular formula is C14H13F3N2O3 and it has a molecular weight of 314.26 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F3N2O3/c1-13(2,14(15,16)17)10-8-11(19-22-10)18-12(20)21-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19,20) . This indicates that the compound contains an isoxazole ring attached to a carbamic acid phenyl ester group, with a trifluoroethyl group also attached to the isoxazole ring.
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Herbicidal Activities
Isoxazole derivatives have been synthesized and evaluated for their herbicidal activities. For instance, novel compounds with isoxazole motifs exhibited good inhibitory activity against specific types of weeds, suggesting the potential of isoxazole derivatives as herbicides (Liang Fu-b, 2014).
Synthesis of Amino Acids and Dipeptides
Enantiomerically pure isoxazole derivatives have been utilized in the synthesis of polyfunctionalized amino acids and dipeptides, highlighting their role in producing complex organic molecules for research and therapeutic purposes (Giuseppe Cremonesi et al., 2009).
Photochemical Synthesis
Isoxazole derivatives have been employed in photochemical synthesis to create novel β-lactam systems, demonstrating the utility of isoxazoles in developing new synthetic methodologies (D. Donati et al., 2003).
Cardioactivity Studies
Certain isoxazole derivatives related to calcium-channel blockers have been synthesized and analyzed for their cardioactive properties, indicating their potential application in cardiovascular research (J. I. McKenna et al., 1988).
Antituberculosis Activity
Isoxazole carboxylic esters have been explored for their antituberculosis activity, showcasing their potential as therapeutic agents against Mycobacterium tuberculosis (J. Mao et al., 2010).
Esterification of Phenols and Alcohols
Isoxazole-based reagents have been used for the selective esterification of phenols and benzylic alcohols, demonstrating their utility in organic synthesis (N. Iranpoor et al., 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
phenyl N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-13(2,14(15,16)17)10-8-11(19-22-10)18-12(20)21-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWLVDAZBRXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)OC2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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